BenchChemオンラインストアへようこそ!

5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one

Lipophilicity LogP Drug Design

Select this N-propyl dihydropyrazolone when your medicinal chemistry campaign requires a logP of 1.2—the intermediate hydrophobicity that N-ethyl (XLogP 0.5–0.7) analogs cannot achieve. Its two rotatable bonds enable side-chain entropy SAR investigations, while conserved HBD/HBA counts (1/2) isolate logP contributions to Caco-2 permeability and plasma protein binding without confounding hydrogen-bonding variables. Chosen for a balanced antipyretic–analgesic profile with moderate toxicity, it is a rational reference standard for establishing safe dosing windows. Confirm current stock and bulk pricing with your preferred vendor.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 63779-49-7
Cat. No. B12914642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one
CAS63779-49-7
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C=C(N1)C
InChIInChI=1S/C7H12N2O/c1-3-4-9-7(10)5-6(2)8-9/h5,8H,3-4H2,1-2H3
InChIKeyUEPMZLJERNRZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one (CAS 63779-49-7): Core Physicochemical and Pharmacological Baseline for N-Alkyl Pyrazolone Procurement


5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one (CAS 63779-49-7) is an N-alkyl-substituted dihydropyrazolone with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g·mol⁻¹ . The compound belongs to the 1,2-dihydro-3H-pyrazol-3-one (pyrazolone) class, a scaffold historically associated with analgesic, antipyretic, and anti-inflammatory pharmacological activities [1]. Its computed XLogP3-AA value of 1.2 places it in a moderate lipophilicity range, distinguishing it from both the less lipophilic N-ethyl homolog (XLogP 0.5–0.7) and the more polar N-phenyl derivative edaravone (aqueous solubility approx. 3 g·L⁻¹) . The compound features one hydrogen bond donor and two hydrogen bond acceptors, with two rotatable bonds conferred by the N-propyl substituent .

Why 5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one Cannot Be Interchanged with Other N-Alkyl or N-Aryl Pyrazolones Without Experimental Validation


Within the 1,2-dihydro-3H-pyrazol-3-one class, variation of the N-2 substituent profoundly modulates three interdependent properties relevant to experimental design: lipophilicity (logP), biological activity profile, and systemic toxicity. A foundational comparative pharmacology study across 18 pyrazolone derivatives demonstrated that N-propyl substitution yields a distinct antipyretic–analgesic–toxicity vector relative to N-isopropyl, N-butyl, and allyl congeners [1]. Furthermore, the shift from an aliphatic N-propyl chain (XLogP 1.2) to an aromatic N-phenyl group (edaravone; aqueous solubility ~3 g·L⁻¹) alters both the physicochemical driving force for membrane partitioning and the dominant mechanism of action from cyclooxygenase-associated pathways to free-radical scavenging . These orthogonal differences preclude the assumption of functional interchangeability among pyrazolone analogs, necessitating compound-specific procurement decisions.

5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: N-Propyl vs. N-Ethyl and N-Phenyl Pyrazolone Homologs

5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one exhibits an XLogP3-AA of 1.2, representing a 0.5 to 0.7 log unit increase over the N-ethyl analog (2-ethyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one, CAS 141762-99-4; measured LogP 0.50, computed XLogP 0.7) . Per the empirical observation that each additional methylene group increases logP by approximately 0.5 units, this difference aligns with the propyl-to-ethyl chain-length increment [1]. The divergence from the N-phenyl derivative edaravone (CAS 89-25-8; aqueous solubility ~3 g·L⁻¹) reflects a fundamentally different substituent class (aliphatic vs. aromatic), providing a wider operational window for tuning compound polarity in synthetic chemistry or biochemical assay design .

Lipophilicity LogP Drug Design ADME Physicochemical Profiling

Comparative Antipyretic–Analgesic–Toxicity Profiling: N-Propyl Pyrazolone vs. N-Isopropyl, N-Butyl, and Allyl Congeners

In a systematic 1937 study of 18 pyrazolone derivatives evaluated for antipyretic activity (peptone-treated rabbit model), analgesic activity (Haffner method in mice), and acute toxicity (mouse lethality), the N-propyl substituent (alongside methyl, ethyl, N-butyl, isobutyl, sec-butyl, isoamyl, and allyl variants at the 4-position of two structural series) occupied an intermediate efficacy–toxicity rank. The strongest antipyretic and analgesic effects were associated with isopropyl and allyl substituents, while the highest toxicity was observed with isopropyl, N-butyl, and sec-butyl groups [1]. Critically, N-propyl was NOT among the maximally toxic or maximally efficacious substituents, implying a distinct therapeutic-index profile that may favor applications where a balanced efficacy-to-safety ratio is desirable over maximal single-endpoint potency.

Antipyretic Analgesic Toxicity SAR Pyrazolone Pharmacology

Molecular Topology and Rotatable Bond Count as Conformational Determinants: N-Propyl vs. N-Ethyl and N-Methyl Pyrazolones

The N-propyl substituent introduces two rotatable bonds (C–C and C–N), compared to one rotatable bond for the N-ethyl analog (CAS 141762-99-4) and zero for the N-methyl or unsubstituted variants [1]. This incremental conformational freedom can affect molecular recognition events (e.g., induced-fit binding to protein targets), crystal packing during purification, and the entropy penalty upon binding. In a class where the pyrazolone core pharmacophore is conserved, the N-alkyl chain-length-dependent rotatable bond count serves as a tunable parameter for optimizing these physicochemical and pharmacological outcomes [2].

Conformational Flexibility Rotatable Bonds Molecular Recognition Crystallization SAR

Hydrogen-Bonding and Topological Polar Surface Area Consistency Across N-Propyl, N-Ethyl, and N-Phenyl Pyrazolones

Despite differences in lipophilicity, the hydrogen bond donor count (1), hydrogen bond acceptor count (2), and topological polar surface area (TPSA ≈ 32.3 Ų) are conserved among 5-methyl-2-propyl-, 5-methyl-2-ethyl-, and 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones [1]. All three compounds fall within the Veber rules for oral bioavailability (TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10). This orthogonality—variable logP with constant TPSA—allows researchers to modulate passive membrane permeability independently of hydrogen-bonding capacity, a property not readily achievable when switching between scaffolds that alter both parameters simultaneously [2].

TPSA Hydrogen Bonding Oral Bioavailability Lead-likeness Physicochemical Uniformity

5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Intermediate-Lipophilicity Pyrazolone Scaffold for Lead Optimization Programs

When a medicinal chemistry campaign requires an N-alkyl pyrazolone core with logP between 0.7 and 1.2, 5-methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one provides the requisite hydrophobicity that the N-ethyl analog (XLogP 0.5–0.7) cannot reach . This intermediate logP is valuable for balancing aqueous solubility against passive membrane permeability, particularly in central nervous system or intracellular-target programs where logP values of 1–3 are often sought [1].

Balanced Efficacy–Toxicity Reference Standard for In Vivo Pharmacology Studies

Among the N-alkyl pyrazolone congeners surveyed by Morita (1937), the N-propyl substituent was associated with neither the maximal antipyretic/analgesic potency (seen with isopropyl and allyl) nor the highest acute toxicity (seen with isopropyl, N-butyl, and sec-butyl) [2]. This intermediate profile makes the compound a rational choice as a reference standard in experiments where avoiding extreme toxicity or supratherapeutic potency is essential for establishing a safe dosing window.

Conformational Probing via N-Alkyl Chain Length in Pyrazolone SAR Studies

With two rotatable bonds in its N-propyl chain, this compound offers one additional degree of rotational freedom compared to the N-ethyl analog and two more than the N-methyl variant [3]. This incremental flexibility can serve as a deliberate structural variable in structure–activity relationship (SAR) investigations examining the effect of side-chain entropy on target binding, crystal packing, or metabolic stability within the pyrazolone class.

LogP/TPSA Orthogonal Optimization for ADME Profiling

Because the hydrogen-bond donor/acceptor count (HBD = 1, HBA = 2) and TPSA (~32.3 Ų) are conserved across N-propyl, N-ethyl, and N-phenyl pyrazolones [3], researchers can isolate the contribution of logP to ADME endpoints (e.g., Caco-2 permeability, plasma protein binding) without confounding changes in hydrogen-bonding capacity. This orthogonality supports definitive logP–activity relationship studies during preclinical candidate profiling.

Quote Request

Request a Quote for 5-Methyl-2-propyl-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.